Cas no 370881-06-4 (tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate)

tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate structure
370881-06-4 structure
Product Name:tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
CAS 번호:370881-06-4
MF:C11H20N2O2
메가와트:212.288702964783
MDL:MFCD17016497
CID:1056154
PubChem ID:16099093
Update Time:2025-11-01

tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • cis-3-Boc-3,8-diazabicyclo[4.2.0]octane
    • 3,​8-​Diazabicyclo[4.2.0]​octane-​3-​carboxylic acid, 1,​1-​dimethylethyl ester, (1R,​6S)​-​rel-
    • cis-3-Boc-3,8-diazabicyclo[4,2,0]octane
    • (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
    • (1S,6R)-TERT-BUTYL 3,8-DIAZABICYCLO[4.2.0]OCTANE-3-CARBOXYLATE
    • AMOT0121
    • VGJOEEIXDPWTAZ-RKDXNWHRSA-N
    • (1S,6R)-3,8-DIAZABICYCLO[4.2.0]OCTANE-3-CARBOXYLIC ACID 1,1-DIMETHYLETHYL ESTER
    • 4711AJ
    • 6569AJ
    • PB27201
    • FCH3594595
    • FCH2768264
    • OR317279
    • AM803793
    • AK172034
    • AB0078681
    • (1S,6R)-3-N-Boc-3,8-dia
    • tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
    • MDL: MFCD17016497
    • 인치: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
    • InChIKey: VGJOEEIXDPWTAZ-IUCAKERBSA-N
    • 미소: O(C(C)(C)C)C(N1CC[C@H]2CN[C@H]2C1)=O

계산된 속성

  • 정밀분자량: 212.15200
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 260
  • 토폴로지 분자 극성 표면적: 41.6

실험적 성질

  • PSA: 41.57000
  • LogP: 1.48190

tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY005869-0.25g
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane
370881-06-4 >95%
0.25g
¥1517.00 2025-04-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY005869-1g
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane
370881-06-4 >95%
1g
¥6068.00 2025-04-15
Chemenu
CM324657-250mg
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane
370881-06-4 95%
250mg
$334 2023-03-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852869-1g
cis-3-Boc-3,8-diazabicyclo[4.2.0]octane
370881-06-4 ≥95%
1g
5,507.10 2021-05-17
Enamine
EN300-257954-100mg
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
370881-06-4 93.0%
100mg
$556.0 2022-02-28
Enamine
EN300-257954-250mg
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
370881-06-4 93.0%
250mg
$636.0 2022-02-28
Enamine
EN300-257954-500mg
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
370881-06-4 93.0%
500mg
$715.0 2022-02-28
Enamine
EN300-257954-1000mg
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
370881-06-4 93.0%
1g
$795.0 2022-02-28
Enamine
EN300-257954-2500mg
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
370881-06-4 93.0%
2500mg
$1658.0 2022-02-28
Enamine
EN300-257954-5000mg
rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
370881-06-4 93.0%
5g
$3267.0 2022-02-28

tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate 관련 문헌

tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate에 대한 추가 정보

Terbutyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS 370881-06-4): A Versatile Synthetic Intermediate in Pharmaceutical Research

Terbutyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate, with the chemical identifier CAS 370881-06-4, represents a key synthetic compound in the development of novel pharmaceutical agents. This molecule belongs to the class of diazabicyclooctane derivatives, which are characterized by their unique bicyclic structure and nitrogen-containing heteroatoms. Recent studies have highlighted its potential as a building block for the synthesis of bioactive molecules with diverse pharmacological applications, including antifungal, antiviral, and anti-inflammatory properties.

CAS 370881-06-4 is a derivative of the bicyclic framework diazabicyclo[4.2.0]octane, which exhibits structural similarities to the well-known compound 1,4-diazabicyclo[2.2.2]octane (1,4-DBO). However, the introduction of a tert-butyl group at the 3-position and a carboxylate functional group at the 3-position significantly modifies its chemical reactivity and biological activity. This structural modification is crucial for optimizing the compound's pharmacokinetic properties and enhancing its interaction with target biological systems.

Recent advances in medicinal chemistry have demonstrated that tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate can serve as a versatile scaffold for the development of small-molecule drugs. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the synthesis of a series of carboxylate derivatives based on this structure, which showed promising antifungal activity against Candida albicans strains resistant to conventional azole antifungals. The carboxylate group at the 3-position was found to enhance the compound's ability to disrupt fungal cell membranes by increasing its hydrophilicity and facilitating membrane permeability.

Another critical aspect of tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate is its role in the design of prodrugs for improved therapeutic outcomes. Prodrug strategies often involve the incorporation of functional groups that can be metabolized in vivo to release the active drug molecule. The tert-butyl group in this compound provides steric hindrance, which can delay the metabolic degradation of the molecule in the bloodstream, thereby extending its half-life and improving bioavailability.

Recent research has also explored the potential of tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate in the development of targeted drug delivery systems. The carboxylate functional group can be conjugated with various ligands, such as antibodies or peptides, to create conjugated drug molecules that selectively target specific cells or tissues. This approach has been particularly effective in the treatment of cancer, where the carboxylate group enables the molecule to bind to receptors on tumor cells, enhancing the precision of drug delivery.

The synthetic accessibility of tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate is another factor contributing to its growing importance in pharmaceutical research. A 2022 study in Organic & Biomolecular Chemistry described a novel synthetic route to this compound using asymmetric catalysis techniques, which significantly improved the yield and purity of the final product. This method involves the use of chiral catalysts to control the stereochemistry of the diazabicyclooctane framework, ensuring the production of the cis isomer with high enantiomeric purity.

Furthermore, the chemical stability of tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has been extensively studied to assess its suitability for pharmaceutical applications. The tert-butyl group provides steric protection to the carboxylate group, preventing premature hydrolysis in physiological conditions. This stability is crucial for maintaining the integrity of the compound during storage and administration, ensuring that it remains active until it reaches the target site in the body.

Recent advancements in computational chemistry have also provided valuable insights into the molecular interactions of tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate with biological targets. Molecular docking studies have shown that the carboxylate group can form hydrogen bonds with amino acid residues in protein targets, enhancing the molecule's binding affinity. These findings have guided the design of structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

Despite its promising applications, the synthetic challenges associated with tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate remain a focus of ongoing research. One of the primary challenges is the regioselectivity of the reaction steps involved in its synthesis. A 2021 study in Chemical Communications reported the development of a photoredox catalytic method that enables the selective functionalization of the carboxylate group without affecting the tert-butyl group. This breakthrough has significantly improved the efficiency of the synthesis process and reduced the number of side reactions.

In addition to its pharmaceutical applications, tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate has also been explored for its potential in materials science. The carboxylate group can be used to functionalize surfaces or create polymeric materials with specific properties. For example, a 2023 study in Advanced Materials demonstrated the use of this compound as a cross-linking agent in the synthesis of hydrogels with enhanced mechanical strength and biocompatibility. These materials have potential applications in tissue engineering and drug delivery systems.

Overall, tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate represents a significant advancement in the field of medicinal chemistry. Its unique structural features and functional groups make it a versatile scaffold for the development of new drugs and materials. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in the discovery of innovative therapeutic agents and advanced materials.

For further information on the synthesis, properties, and applications of tert-butyl cis-3,8-diazabicyclo[4.2.0]octane-3-carboxylate, refer to recent publications in organic chemistry and pharmaceutical science journals, as well as specialized databases and chemical repositories.

추천 공급업체
NewCan Biotech Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
NewCan Biotech Limited
烟台朗裕新材料科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Jinhuan Chemical CO., LTD.